3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
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Overview
Description
The compound “(1,1-dioxo-1lambda6-thiolan-3-yl)urea” has a CAS Number of 17153-60-5 and a molecular weight of 178.21 . Another related compound, “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide”, has a CAS Number of 743444-54-4 and a molecular weight of 220.29 .
Molecular Structure Analysis
The InChI code for “(1,1-dioxo-1lambda6-thiolan-3-yl)urea” is 1S/C5H10N2O3S/c6-5(8)7-4-1-2-11(9,10)3-4/h4H,1-3H2,(H3,6,7,8) . For “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide”, the InChI code is 1S/C8H16N2O3S/c1-2-9-5-8(11)10-7-3-4-14(12,13)6-7/h7,9H,2-6H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
“(1,1-dioxo-1lambda6-thiolan-3-yl)urea” has a melting point of 195-200°C and is stored at room temperature . “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide” also has similar storage conditions .Scientific Research Applications
Oxidative Conversion of Thiols
Research by Veisi, Ghorbani‐Vaghei, and Mahmoodi (2011) demonstrates the use of related sulfonamide compounds in the oxidative conversion of thiols and disulfides to sulfonyl chlorides. This process is crucial for synthesizing aryl or heteroarylsulfonyl chlorides, which are important in creating sulfonamides prevalent in biologically active compounds. This methodology is valued for its mild reaction conditions and broad substrate scope, offering a practical approach to sulfonamide synthesis (Veisi, Ghorbani‐Vaghei, & Mahmoodi, 2011).
Fluorescent Probe Development
Wang et al. (2012) explored the development of a reaction-based fluorescent probe using a sulfonamide group for selective discrimination of thiophenols over aliphatic thiols. This research is significant in chemical, biological, and environmental sciences for detecting toxic benzenethiols and biologically active aliphatic thiols, highlighting the role of sulfonamides in creating sensitive and selective detection techniques (Wang et al., 2012).
Carbonic Anhydrase Inhibition
Sethi, Verma, Tanc, Carta, and Supuran (2013) synthesized benzene sulfonamide derivatives to inhibit carbonic anhydrase (CA) isoforms, demonstrating the pharmaceutical application of sulfonamides. Their work showcases the potential of sulfonamides in developing inhibitors for various CA isoforms, which is crucial for treating conditions like glaucoma, edema, and epilepsy (Sethi et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3,4-dichloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S2/c11-9-2-1-8(5-10(9)12)19(16,17)13-7-3-4-18(14,15)6-7/h1-2,5,7,13H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINBKYIGERUEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide |
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